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molecular formula C10H10N2O2 B7969507 6-amino-1-methyl-1H-indole-3-carboxylic acid

6-amino-1-methyl-1H-indole-3-carboxylic acid

Cat. No. B7969507
M. Wt: 190.20 g/mol
InChI Key: UDBHAWXAHRQVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232312B2

Procedure details

12 g 6-nitro-1-methyl-1H-indole-3-carboxylic acid are dissolved in 500 ml of water, 60 ml 1 N sodium hydroxide solution and 30 ml of methanol. 1.2 g Raney nickel are added and the mixture is hydrogenated for 26 hours at 1.5 bar. Then the catalyst is filtered off and the solvent is eliminated in vacuo. The residue is suspended in 100 ml of pyridine. 16.3 g 3,5-dichlorophenylsulphonyl chloride are added and the mixture is stirred overnight at ambient temperature. The pyridine is eliminated in vacuo. The residue is divided between water and ethyl acetate and the pH is adjusted to 5 by the addition of citric acid. The aqueous phase is extracted 3 times with ethyl acetate and the combined organic phases are dried on magnesium sulphate. After elimination of the solvents the residue is chromatographed on silica gel (dichloromethane/methanol/acetic acid 95:5:1 to 89:10:1)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:14]([OH:16])=[O:15])=[CH:9][N:10]2[CH3:13])=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+].CO>O.[Ni]>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:14]([OH:16])=[O:15])=[CH:9][N:10]2[CH3:13])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=CN(C2=C1)C)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
ADDITION
Type
ADDITION
Details
16.3 g 3,5-dichlorophenylsulphonyl chloride are added
ADDITION
Type
ADDITION
Details
the pH is adjusted to 5 by the addition of citric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After elimination of the solvents the residue is chromatographed on silica gel (dichloromethane/methanol/acetic acid 95:5:1 to 89:10:1)

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
Smiles
NC1=CC=C2C(=CN(C2=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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